molecular formula C12H15Cl2NO3 B8751738 3-[bis(2-chloroethyl)amino]-4-methoxybenzoic acid CAS No. 24812-96-2

3-[bis(2-chloroethyl)amino]-4-methoxybenzoic acid

Cat. No. B8751738
Key on ui cas rn: 24812-96-2
M. Wt: 292.15 g/mol
InChI Key: PKFSXBZXFYABSS-UHFFFAOYSA-N
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Patent
US05969133

Procedure details

A suspension of methyl 3-bis(2'-chloroethyl)amino-4-methoxybenzoate (2.70 g, 8.823 mmol) in concentrated HCl (37% w/w in H2O, 40 mL) was heated to reflux under N2 for 1 hour. The reaction mixture was treated with ice/H2O (200 mL), extracted with ethyl acetate (4×150 mL). The organic solution was concentrated to give a white solid (2.05 g, 80%). ESMS calcd for C12H15Cl2NO3 : 291.0; Found: 292.0 (M+H)+.
Name
methyl 3-bis(2'-chloroethyl)amino-4-methoxybenzoate
Quantity
2.7 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice H2O
Quantity
200 mL
Type
reactant
Reaction Step Two
Name
Yield
80%

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][CH2:3][N:4]([CH2:17][CH2:18][Cl:19])[C:5]1[CH:6]=[C:7]([CH:12]=[CH:13][C:14]=1[O:15][CH3:16])[C:8]([O:10]C)=[O:9]>Cl>[Cl:1][CH2:2][CH2:3][N:4]([CH2:17][CH2:18][Cl:19])[C:5]1[CH:6]=[C:7]([CH:12]=[CH:13][C:14]=1[O:15][CH3:16])[C:8]([OH:10])=[O:9]

Inputs

Step One
Name
methyl 3-bis(2'-chloroethyl)amino-4-methoxybenzoate
Quantity
2.7 g
Type
reactant
Smiles
ClCCN(C=1C=C(C(=O)OC)C=CC1OC)CCCl
Name
Quantity
40 mL
Type
solvent
Smiles
Cl
Step Two
Name
ice H2O
Quantity
200 mL
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux under N2 for 1 hour
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (4×150 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The organic solution was concentrated

Outcomes

Product
Name
Type
product
Smiles
ClCCN(C=1C=C(C(=O)O)C=CC1OC)CCCl
Measurements
Type Value Analysis
AMOUNT: MASS 2.05 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 79.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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